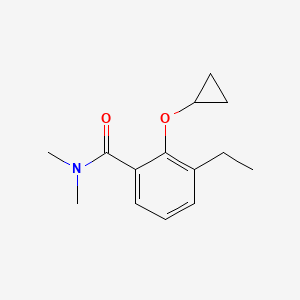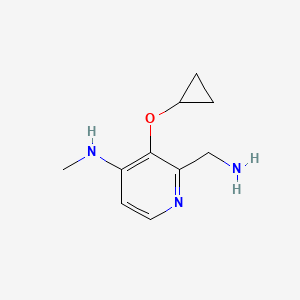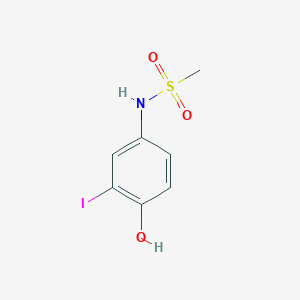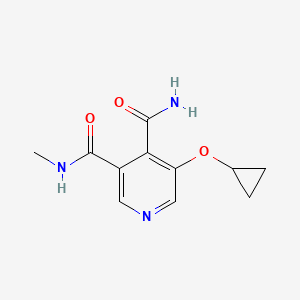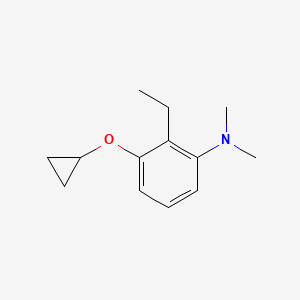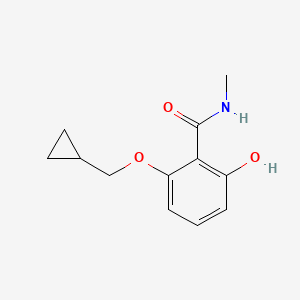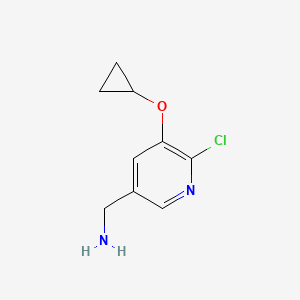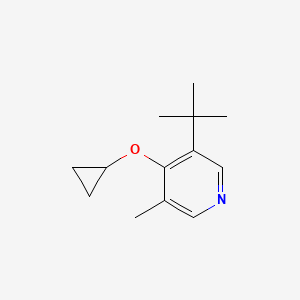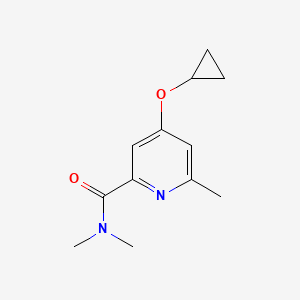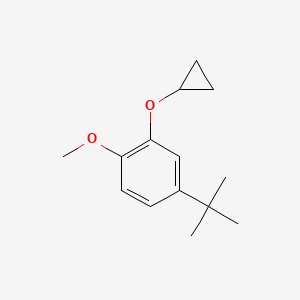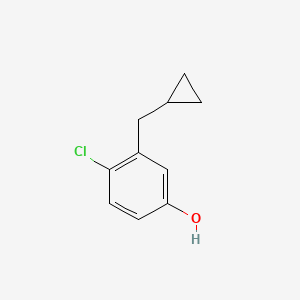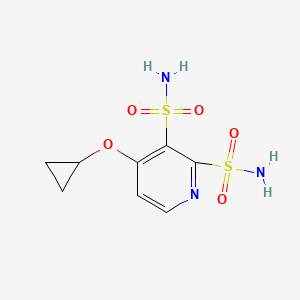
4-Cyclopropoxypyridine-2,3-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxypyridine-2,3-disulfonamide is a chemical compound with the molecular formula C8H11N3O5S2. It contains a pyridine ring substituted with a cyclopropoxy group and two sulfonamide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxypyridine-2,3-disulfonamide typically involves the reaction of pyridine derivatives with sulfonamide reagents. . The reaction conditions often include mild temperatures and the presence of a base to neutralize the acidic by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxypyridine-2,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The sulfonamide groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxypyridine-2,3-disulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxypyridine-2,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects . Additionally, the pyridine ring can interact with nucleic acids and proteins, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,3-disulfonamide: Similar in structure but lacks the pyridine ring and cyclopropoxy group.
4-Thioureido-benzenesulfonamide: Contains a thioureido group instead of the cyclopropoxy group.
Sulfanilyl-sulfanilamide: Another sulfonamide derivative with different substituents on the aromatic ring.
Uniqueness
4-Cyclopropoxypyridine-2,3-disulfonamide is unique due to its combination of a pyridine ring, cyclopropoxy group, and two sulfonamide groups. This unique structure allows it to interact with a variety of molecular targets and exhibit a range of biological activities that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C8H11N3O5S2 |
|---|---|
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
4-cyclopropyloxypyridine-2,3-disulfonamide |
InChI |
InChI=1S/C8H11N3O5S2/c9-17(12,13)7-6(16-5-1-2-5)3-4-11-8(7)18(10,14)15/h3-5H,1-2H2,(H2,9,12,13)(H2,10,14,15) |
InChI-Schlüssel |
HYKMSYPTTSTPIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=NC=C2)S(=O)(=O)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


